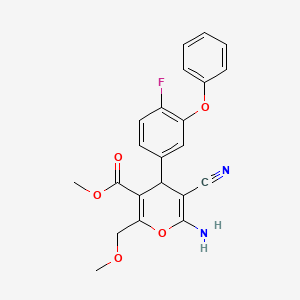
methyl 6-amino-5-cyano-4-(4-fluoro-3-phenoxyphenyl)-2-(methoxymethyl)-4H-pyran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-amino-5-cyano-4-(4-fluoro-3-phenoxyphenyl)-2-(methoxymethyl)-4H-pyran-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-amino-5-cyano-4-(4-fluoro-3-phenoxyphenyl)-2-(methoxymethyl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate precursors such as aldehydes and ketones in the presence of a base.
Introduction of Functional Groups: The amino, cyano, and carboxylate groups are introduced through nucleophilic substitution reactions. For example, the amino group can be introduced using an amine, while the cyano group can be added using a cyanide source.
Fluorination and Phenoxy Substitution: The fluorine and phenoxy groups are typically introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the cyano group can produce primary amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its various functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In medicinal chemistry, the compound’s structure suggests potential as a pharmacophore for drug development. Its ability to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking makes it a candidate for designing inhibitors or activators of specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which methyl 6-amino-5-cyano-4-(4-fluoro-3-phenoxyphenyl)-2-(methoxymethyl)-4H-pyran-3-carboxylate exerts its effects depends on its application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 6-amino-5-cyano-4-phenyl-2-(methoxymethyl)-4H-pyran-3-carboxylate:
Methyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-(methoxymethyl)-4H-pyran-3-carboxylate: Similar but lacks the phenoxy group, which could affect its biological activity and chemical properties.
Uniqueness
The presence of both fluorine and phenoxy groups in methyl 6-amino-5-cyano-4-(4-fluoro-3-phenoxyphenyl)-2-(methoxymethyl)-4H-pyran-3-carboxylate makes it unique. These groups can significantly influence the compound’s reactivity, stability, and interactions with biological targets, potentially enhancing its utility in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Propiedades
Fórmula molecular |
C22H19FN2O5 |
|---|---|
Peso molecular |
410.4 g/mol |
Nombre IUPAC |
methyl 6-amino-5-cyano-4-(4-fluoro-3-phenoxyphenyl)-2-(methoxymethyl)-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C22H19FN2O5/c1-27-12-18-20(22(26)28-2)19(15(11-24)21(25)30-18)13-8-9-16(23)17(10-13)29-14-6-4-3-5-7-14/h3-10,19H,12,25H2,1-2H3 |
Clave InChI |
BQGAGJYCNCWSST-UHFFFAOYSA-N |
SMILES canónico |
COCC1=C(C(C(=C(O1)N)C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-Bromo-2-chlorophenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11604827.png)
![1-(4-{2-[(2,5-dimethylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-3-carboxamide](/img/structure/B11604832.png)
![2-methyl-3-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B11604838.png)
![{4-[(E)-{(2Z)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B11604845.png)
![Methyl 3-{[2-(3-nitrophenyl)quinazolin-4-yl]amino}benzoate](/img/structure/B11604853.png)
![4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B11604860.png)
![5-bromo-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11604873.png)
![ethyl 2-amino-1-(naphthalen-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11604880.png)
![6-imino-13-methyl-2-oxo-7-(oxolan-2-ylmethyl)-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11604883.png)
![methyl 2-[[12,12-dimethyl-4-(2-methylphenyl)-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate](/img/structure/B11604891.png)
![(3E)-6-methyl-3-[(3E)-2-oxo-4-phenylbut-3-en-1-ylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11604894.png)
![N-benzyl-7-butan-2-yl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11604903.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11604909.png)
![5-butyl-3-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11604910.png)
